molecular formula C6H7NO4S B3326475 4-Acetylfuran-2-sulfonamide CAS No. 256373-95-2

4-Acetylfuran-2-sulfonamide

Numéro de catalogue: B3326475
Numéro CAS: 256373-95-2
Poids moléculaire: 189.19 g/mol
Clé InChI: KWLOBNBTCJHBKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heterocyclic Rings: Incorporating different heterocyclic rings (e.g., thiazole, pyridine, pyrimidine (B1678525), isoxazole) can introduce new interactions with the target protein, significantly boosting potency and influencing selectivity. mdpi.commdpi.com This approach can also improve physicochemical properties.

Alkyl and Aryl Chains: Adding alkyl or aryl groups can probe hydrophobic pockets within the active site. The length and branching of these chains can be systematically varied to maximize van der Waals and hydrophobic contacts. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-acetylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-4(8)5-2-6(11-3-5)12(7,9)10/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLOBNBTCJHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310765
Record name 4-Acetyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256373-95-2
Record name 4-Acetyl-2-furansulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256373-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2-furansulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Guided Design:if the 3d Structure of the Biological Target is Known, Computational Methods Like Molecular Docking Can Be Used to Design Modifications That Create More Specific and Stronger Interactions. This Rational Design Approach Can Predict Which Substituents Are Most Likely to Fit into the Binding Site and Form Key Interactions, Such As Hydrogen Bonds or Hydrophobic Contacts, Thereby Accelerating the Optimization Process.nih.govnih.gov

Optimization of Druggability Parameters (In Silico and In Vitro)

A potent and selective compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com The optimization of these "druggability" parameters is a critical part of the lead optimization phase and relies heavily on both computational (in silico) and laboratory (in vitro) methods. criver.com

In Silico Prediction: Computational tools are widely used for the early prediction of ADMET properties, allowing for the prioritization of compounds for synthesis and testing. mdpi.comresearchgate.net

Lipinski's Rule of Five: This rule provides a guideline for oral bioavailability. Parameters such as molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and acceptors (< 10) are calculated for new derivatives.

ADMET Modeling: Sophisticated software can predict properties like aqueous solubility, human intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP) isozymes. nih.govnih.gov These predictions help to flag potential liabilities early in the design cycle.

In Vitro Assays: Experimental validation of the in silico predictions is essential.

Solubility Assays: Kinetic and thermodynamic solubility are measured to ensure the compound can be absorbed and formulated.

Permeability Assays: Models like the Caco-2 cell monolayer assay are used to assess a compound's potential for intestinal absorption. criver.com

Metabolic Stability Assays: Compounds are incubated with liver microsomes or hepatocytes to determine their metabolic stability. Metabolically labile spots on the molecule can be identified, guiding chemical modifications to block these pathways and improve the compound's half-life.

CYP Inhibition and hERG Assays: These assays are crucial for early toxicity screening. Inhibition of CYP enzymes can lead to drug-drug interactions, while blockage of the hERG potassium channel is associated with a risk of cardiac arrhythmia. nih.govcriver.com

By integrating these computational and experimental approaches, derivatives of 4-Acetylfuran-2-sulfonamide can be systematically modified to not only enhance their biological activity but also to optimize their pharmacokinetic and safety profiles, increasing the likelihood of identifying a viable clinical candidate. nih.gov

Table 4: Common Parameters for Druggability Optimization

Parameter In Silico Tool/Prediction In Vitro Assay Rationale for Optimization
Solubility Calculation of LogS Kinetic/Thermodynamic solubility assays Poor solubility can lead to low absorption and bioavailability.
Permeability Prediction of Caco-2 permeability Caco-2 cell monolayer assay Essential for oral absorption and distribution to target tissues.
Metabolic Stability Metabolic site prediction Liver microsome/hepatocyte stability assays Low stability results in a short duration of action.
CYP Inhibition Docking with CYP enzyme models Recombinant CYP enzyme inhibition assays High inhibition can cause adverse drug-drug interactions.
hERG Liability hERG inhibition models hERG patch-clamp assay hERG channel blockage is linked to cardiotoxicity.

| General Druglikeness | Lipinski's Rule of Five, QED | N/A | Guides the design of molecules with properties typical of oral drugs. |

Biological Investigations and Mechanistic Studies Excluding Human Clinical Trials

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Profile

4-Acetylfuran-2-sulfonamide belongs to a class of heterocyclic sulfonamides that have been investigated for their inhibitory effects on carbonic anhydrases (CAs). chim.it CAs are metalloenzymes containing a zinc ion (Zn²⁺) at their active site, which is crucial for their catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton. tandfonline.com The inhibition of these enzymes by sulfonamides typically involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the active site Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.comnih.gov

Studies on derivatives structurally related to this compound have demonstrated potent inhibition of the cytosolic human carbonic anhydrase isoforms hCA I and hCA II. For instance, a series of 4-(2-substituted hydrazinyl)benzenesulfonamides, including a derivative with a 2-acetylfuran (B1664036) moiety (compound S9), showed potent inhibition of both hCA I and hCA II. tandfonline.comtandfonline.com Specifically, these sulfonamide derivatives exhibited inhibition constants (Kᵢ) in the low nanomolar range for both isoforms. tandfonline.comtandfonline.com

The slow cytosolic isoform, hCA I, is found in high concentrations in the blood and gastrointestinal tract, and its inhibition is considered a potential therapeutic strategy for conditions like retinal and cerebral edema. tandfonline.com The dominant and rapid cytosolic isoform, hCA II, is a ubiquitous enzyme, and its inhibition is the basis for the therapeutic effects of several established drugs. tandfonline.commdpi.com Research has shown that while some furan-2-sulfonamide (B1601764) derivatives are potent inhibitors of hCA II, they can exhibit weaker inhibition against hCA I. nih.gov

The transmembrane, tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII are key targets in cancer research due to their overexpression in various tumors and their role in tumor progression. nih.govmdpi.com Inhibition of these isoforms is a promising strategy for cancer therapy. mdpi.comnih.gov

Studies on various sulfonamide derivatives have shown that it is possible to achieve selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic isoforms. For example, some 4-substituted pyridine-3-sulfonamides have demonstrated selectivity for hCA IX and hCA XII over hCA II. mdpi.com Similarly, certain isatin-bearing sulfonamides displayed potent, nanomolar-level inhibition of both hCA IX and hCA XII, with good selectivity over the off-target cytosolic isoforms hCA I and II. nih.gov While direct inhibitory data for this compound on these specific isoforms is not detailed in the provided results, the general class of furan (B31954) and other heterocyclic sulfonamides has been a focus for developing selective inhibitors of hCA IX and XII. nih.govmdpi.com

The inhibitory potency of sulfonamides against various CA isoforms is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values of these parameters indicate more potent inhibition.

For a series of 4-(2-substituted hydrazinyl)benzenesulfonamides, which includes a 2-acetylfuran derivative, the following Kᵢ values were reported for the inhibition of cytosolic isoforms:

hCA I: Kᵢ values ranged from 1.79 ± 0.22 nM to 2.73 ± 0.08 nM. tandfonline.comtandfonline.com

hCA II: Kᵢ values ranged from 1.72 ± 0.58 nM to 11.64 ± 5.21 nM. tandfonline.comtandfonline.com

Another study on a broader range of sulfonamides reported IC₅₀ and Kᵢ values as follows:

hCA I: IC₅₀ values from 55.14 to 562.62 nM, and Kᵢ values from 23.40 ± 9.10 to 365.35 ± 24.42 nM. nih.gov

hCA II: IC₅₀ values from 55.99 to 261.96 nM, and Kᵢ values from 45.87 ± 5.04 to 230.08 ± 92.23 nM. nih.gov

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com The sulfonamide binds to the Zn²⁺ in its deprotonated, anionic form (SO₂NH⁻). mdpi.comnih.gov This binding displaces the water molecule or hydroxide ion that is normally coordinated to the zinc, thereby disrupting the catalytic cycle of the enzyme. chim.itmdpi.com

Urea (B33335) Transporter (UT) Inhibition Studies (In Vitro and Preclinical In Vivo)

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes and are considered novel targets for developing diuretics. colab.wsresearchgate.net Inhibition of UTs, particularly UT-A1 found in the kidney, can lead to a diuretic effect with the advantage of sparing electrolytes. nih.govnih.gov

A compound structurally related to this compound, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (compound 25a), has been identified as a potent UT inhibitor. colab.wsresearchgate.net This compound, which features a 5-acetylfuran-2-carboxamide (B145087) core, demonstrated significantly improved inhibitory effects on UT-B and a much higher inhibition rate on UT-A1 compared to its nitro-analogue. colab.wsresearchgate.net

In preclinical studies, a diarylamide derivative, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3), which is structurally based on compound 25a, showed potent and selective inhibitory activity against UT-A1. nih.gov It exhibited dose-dependent inhibition of UT-B-mediated urea efflux and was found to be a reversible inhibitor. nih.gov In Madin-Darby Canine Kidney (MDCK) cells stably expressing rat UT-A1 and UT-B, compound E3 had a greater inhibitory effect on UT-A1 (IC₅₀ = 18 nM) than on UT-B (IC₅₀ = 58 nM). nih.gov

Mechanisms of Action on Urea Transport

No studies were found that elucidate the mechanism through which this compound may act on urea transport. Research into the inhibition of urea transporters by other small molecules suggests various mechanisms, but these cannot be attributed to this compound without direct experimental evidence. researchgate.netwikipedia.org

T-Type Calcium Channel Modulation

A review of the current scientific literature found no evidence or studies investigating the potential modulatory effects of this compound on T-type calcium channels. While these channels are a known target for various therapeutic agents, this specific compound has not been documented in this context. nih.govnih.govunimib.itmedchemexpress.com

Antimicrobial Activity Investigations (In Vitro)

In vitro investigations into the antimicrobial efficacy of this compound are not available in the reviewed scientific literature. Although the broader class of sulfonamides is well-known for its antimicrobial properties, and various furan derivatives have been studied, data for this exact compound is absent. nih.govacs.orgnih.govresearchgate.netmdpi.commdpi.com

Antibacterial Efficacy

No specific data from in vitro studies on the antibacterial efficacy of this compound against any bacterial strains were found.

Antifungal Efficacy

There are no available reports or data concerning the in vitro antifungal efficacy of this compound.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

A search of published research did not yield any studies on the in vitro antiproliferative activity of this compound against any human cancer cell lines. While numerous sulfonamide derivatives have been evaluated for such properties, this specific compound is not among them. nih.govnih.govresearchgate.net

Cell Line Specificity and Potency (IC₅₀ values)

The inhibitory activity of this compound and its derivatives has been evaluated against various cell lines, primarily focusing on their effects as urea transporter (UT) inhibitors. A derivative of N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide, referred to as compound E3, which incorporates a benzenesulfonamide (B165840) group, has shown significant inhibitory activity. nih.govmdpi.com

In Madin-Darby Canine Kidney (MDCK) cells stably expressing rat UT-A1 and UT-B, compound E3 demonstrated a greater inhibitory effect on UT-A1 with an IC₅₀ value of 18 nM, compared to UT-B with an IC₅₀ of 58 nM. mdpi.com The lead compound, 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide), from which E3 was derived, exhibited potent inhibition of UT-B at sub-micromolar levels, with an IC₅₀ of 0.14 µM in rats and 0.48 µM in mice. researchgate.netresearchgate.net The introduction of a benzene (B151609) sulfonamide at the meta position of the diarylamide scaffold, as in compound E3, significantly enhanced the biological activity compared to the lead compound 25a. mdpi.com

Table 1: IC₅₀ Values of this compound Derivatives

Compound Cell Line/Target IC₅₀ Value Reference
E3 MDCK-rUT-A1 18 nM mdpi.com
E3 MDCK-rUT-B 58 nM mdpi.com
25a Rat UT-B 0.14 µM researchgate.netresearchgate.net

Proposed Molecular Mechanisms (e.g., cell cycle arrest, enzyme inhibition)

The primary molecular mechanism of action for this compound derivatives is the inhibition of urea transporters (UTs), specifically UT-A1 and UT-B. nih.govresearchgate.net These transporters are crucial for the kidney's urine concentrating mechanism. nih.gov By inhibiting these transporters, the compounds disrupt the urea cycle in the inner kidney, leading to a diuretic effect without causing an imbalance of electrolytes like Na⁺, K⁺, and Cl⁻. researchgate.net

Studies on a novel diarylamide UT inhibitor, E3, which is a derivative of N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a), have shown that it exerts its diuretic effect by specifically inhibiting UTs. nih.gov Experiments in UT-A1 and UT-B knockout mice revealed that E3's diuretic effect is primarily mediated through the inhibition of UT-A1. nih.gov

While the main focus of research has been on UT inhibition, other sulfonamide-containing compounds have been shown to act as histone deacetylase (HDAC) inhibitors. nih.gov This class of compounds can induce histone hyperacetylation, leading to cell cycle arrest and selective inhibition of proliferation in cancer cells. nih.gov For instance, some sulfonamide anilides induce the expression of p21(WAF1/Cip1) and down-regulate cyclin A and cyclin B1. nih.gov Although this mechanism has not been directly attributed to this compound in the provided context, it represents a potential area for future investigation given its sulfonamide structure.

Additionally, sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). researchgate.netresearchgate.net They inhibit the enzyme by coordinating with the zinc ion at the active site. researchgate.net Inhibition of carbonic anhydrase can lead to diuresis. researchgate.net

Antioxidant Activity Assays

The antioxidant potential of compounds can be evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and assays measuring the scavenging of reactive oxygen species (ROS). mdpi.comnih.gov

For instance, the DPPH assay assesses the ability of a compound to neutralize DPPH free radicals, with the activity often being concentration-dependent. mdpi.comnih.gov The FRAP assay measures the total antioxidant power by using antioxidants as reductants in a redox-linked colorimetric method. ajptonline.comresearchgate.net Another method involves quantifying intracellular ROS levels using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA). mdpi.com

While specific antioxidant data for "this compound" is not detailed in the provided search results, the general methodologies for assessing antioxidant activity in related chemical classes are well-established. For example, sulfonamide derivatives of gallic acid have demonstrated antioxidant activities comparable to the parent compound at low concentrations. mdpi.com Similarly, furan-containing pyrimidine (B1678525) derivatives have been evaluated for their free radical and hydrogen peroxide scavenging activities. nih.gov These assays provide a framework for how the antioxidant potential of this compound could be assessed.

In Vivo Pharmacological Evaluation in Preclinical Animal Models (Excluding Human Clinical Data)

The diuretic effects of this compound derivatives have been demonstrated in rodent models. The lead compound, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a), showed potent oral diuretic activity in both rats and mice without causing electrolyte excretion disorders. nih.govresearchgate.net It produced a three-fold higher urine output compared to the vehicle control. researchgate.net

A structurally optimized derivative, E3, also exhibited strong diuretic activity when administered orally to rats and mice. nih.gov The diuretic effect of E3 was shown to be based on its highly selective inhibition of UT-A1, as evidenced by experiments in UT-A1 and UT-B knockout mice. nih.gov In UT-B knockout mice, E3 administration led to a significant increase in urine output and a decrease in urine osmolality and urea concentration. nih.gov Conversely, no significant changes were observed in UT-A1 knockout mice, confirming the primary target of the compound. nih.gov

While direct studies on the antinociceptive activity of "this compound" were not found, related sulfonamide compounds have been investigated for their potential in pain management. For example, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has shown significant antinociceptive and antiallodynic effects in a murine model of acute and diabetic neuropathic pain. nih.gov Its mechanism is thought to involve the serotonergic and opioidergic pathways. nih.gov

Another area of research involves acyl sulfonamide derivatives targeting the NaV1.7 voltage-gated sodium channel, which is a promising target for pain therapy. nih.gov A potent and selective NaV1.7 inhibitor from this class demonstrated antinociceptive effects in vivo. nih.gov These findings suggest that the sulfonamide scaffold present in this compound could potentially confer antinociceptive properties, warranting further investigation in relevant experimental pain models.

The diuretic action of this compound derivatives makes them promising candidates for the treatment of hyponatremia. In a rat model of the syndrome of inappropriate antidiuretic hormone secretion (SIADH), a condition that leads to hyponatremia, the urea transporter inhibitor 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide) was shown to be effective. researchgate.net Administration of 25a significantly increased serum osmolality and serum sodium levels through diuresis. researchgate.net

The derivative E3 also demonstrated efficacy in a rat model of hyponatremia. nih.gov By exerting a diuretic effect through the specific inhibition of urea transporters, E3 was able to ameliorate hyponatremia. nih.gov These preclinical findings highlight the therapeutic potential of this class of compounds for managing water retention disorders. nih.govdntb.gov.ua

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a)
5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3)
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS)
Gallic acid
p21(WAF1/Cip1)
Cyclin A

Structure Activity Relationship Sar and Lead Optimization

Identification of Key Pharmacophores within 4-Acetylfuran-2-sulfonamide Derivatives

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements contribute to its potential biological activity.

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a transition-state analog and to form critical hydrogen bonds with enzyme active sites. nih.govresearchgate.net Its acidic proton and the two oxygen atoms can serve as hydrogen bond donors and acceptors, respectively, anchoring the molecule to target proteins. nih.govnih.gov

The furan (B31954) ring is another crucial component. As a five-membered aromatic heterocycle, it acts as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. ijabbr.comnih.gov The oxygen atom within the furan ring can participate in hydrogen bonding, while the aromatic π-system can engage in π-π stacking or hydrophobic interactions with the target. orientjchem.org The furan nucleus is a feature of numerous biologically active compounds, contributing to a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities. ijabbr.comwisdomlib.orgutripoli.edu.ly

The acetyl group (-COCH₃) at the 4-position of the furan ring provides a potential hydrogen bond acceptor through its carbonyl oxygen. This group can influence the electronic properties of the furan ring and provide an additional point of interaction within a receptor's binding pocket.

Table 1: Key Pharmacophoric Features of Sulfonamide Derivatives

Pharmacophore Potential Interactions Role in Activity
Sulfonamide Moiety (-SO₂NH-) Hydrogen bonding (donor & acceptor), Metal chelation (e.g., with Zn²⁺ in metalloenzymes) Anchors the molecule to the biological target; essential for the primary mechanism of action in many sulfonamide drugs. nih.govmdpi.com
Aromatic/Heterocyclic Ring (Furan) π-π stacking, Hydrophobic interactions, Hydrogen bonding (via heteroatom) Provides a rigid scaffold for orienting substituents; contributes to binding affinity. nih.govorientjchem.org
Substituents on Ring (e.g., Acetyl) Hydrogen bonding, Steric interactions, van der Waals forces Fine-tunes binding affinity and selectivity; can influence electronic properties of the scaffold.

| Substituents on Sulfonamide Nitrogen | Hydrogen bonding, Hydrophobic interactions, Ionic interactions | Modulates potency, selectivity, and pharmacokinetic properties; explores additional binding pockets. youtube.comnih.gov |

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the position of substituents and their electronic characteristics (i.e., whether they are electron-donating or electron-withdrawing).

Positional Isomerism: The arrangement of the acetyl and sulfonamide groups on the furan ring is critical. The 2,4-substitution pattern defines a specific molecular shape and charge distribution. Moving the acetyl group to the 5-position, for example, would significantly alter the molecule's geometry and its fit within a target binding site. Studies on other aromatic systems have consistently shown that the relative positions of functional groups are crucial for activity. For instance, in some series, ortho-substituted derivatives show superior activity compared to their meta or para isomers, highlighting the importance of precise substituent placement for optimal target interaction. nih.gov

Electron-Withdrawing Groups (EWGs): The acetyl group at position 4 is a moderate EWG. The addition of further EWGs (e.g., nitro, cyano, or halogen groups) to the furan ring or to a substituent on the sulfonamide nitrogen can increase the acidity of the sulfonamide N-H bond. researchgate.net This can enhance its ability to act as a hydrogen bond donor, potentially increasing potency. researchgate.net

Electron-Donating Groups (EDGs): Conversely, introducing EDGs (e.g., amino, hydroxyl, or alkoxy groups) would decrease the acidity of the sulfonamide proton but could introduce new hydrogen bonding opportunities or favorable interactions with different regions of the target.

The interplay between steric and electronic effects is complex. A bulky substituent might provide favorable hydrophobic interactions but could also cause steric hindrance, preventing the molecule from binding effectively. Therefore, a careful balance of substituent size, position, and electronic properties is necessary to achieve optimal biological activity. nih.gov

Table 2: Influence of Substituent Properties on Biological Activity

Substituent Property General Impact on Sulfonamide Scaffold Example
Position Determines the 3D orientation of functional groups, affecting the fit in the target's active site. An ortho-fluoro substituent on an aromatic ring can be crucial for activity, while meta or para positions are less effective. nih.gov
Electronic Nature (EWG) Increases acidity of sulfonamide N-H, potentially strengthening hydrogen bonds. Addition of a nitro group can increase antibacterial activity. researchgate.net
Electronic Nature (EDG) Decreases acidity of sulfonamide N-H; may introduce new H-bonding sites. Hydroxyl or methoxy groups can serve as new interaction points.
Steric Bulk Can enhance hydrophobic interactions but may also cause steric clash, reducing affinity. Incorporating bulkier substituents can enhance interactions if the binding pocket is accommodating. nih.gov

| Hydrophobicity/Lipophilicity | Affects cell membrane permeability and binding to hydrophobic pockets. | The length of an alkyl chain substituent can modulate activity and physicochemical properties. acs.orgnih.gov |

Strategies for Enhancing Potency and Selectivity

Lead optimization aims to refine a promising initial compound (a "hit" or "lead") into a preclinical candidate with improved efficacy and a better safety profile. danaher.combiobide.com For this compound derivatives, several strategies can be employed to enhance potency and selectivity.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for Furan-Sulfonamide Compounds

The furan (B31954) scaffold is a constituent of numerous bioactive compounds with a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. ijabbr.comutripoli.edu.ly Similarly, the sulfonamide group is a well-established pharmacophore, most famously known for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, the biological activities of sulfonamides extend far beyond this, encompassing carbonic anhydrase inhibition, and roles in treating conditions like glaucoma and inflammation. nih.govresearchgate.netijpsonline.com

Future research should focus on screening 4-Acetylfuran-2-sulfonamide and a library of its analogs against a diverse panel of biological targets to uncover novel therapeutic applications. Key areas of interest include:

Carbonic Anhydrase Isoforms: Novel benzofuran-based sulfonamides have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.net Investigating the inhibitory potential of furan-sulfonamides like this compound against these and other isoforms could lead to new anticancer or anti-glaucoma agents. utripoli.edu.ly

Enzyme Inhibition: Beyond carbonic anhydrases, furan-sulfonamide derivatives should be evaluated against other clinically relevant enzymes. For instance, some sulfonamides have shown inhibitory activity against α-glucosidase, suggesting potential applications in diabetes management. researchgate.netrsc.org

Antibacterial Spectrum: While sulfonamides are classic antibacterial agents, the emergence of drug resistance necessitates the development of new compounds. tandfonline.com Furan-sulfonamides could exhibit activity against resistant strains or possess novel antibacterial mechanisms of action. nih.gov The furan moiety itself is present in compounds with demonstrated antibacterial properties. ijabbr.com

Potential Biological TargetTherapeutic AreaRationale
Carbonic Anhydrases (CA) IX and XIIOncologyBenzofuran-sulfonamides have shown selective inhibition of these tumor-associated enzymes. researchgate.net
α-GlucosidaseDiabetesCertain sulfonamide derivatives exhibit inhibitory potential against this enzyme. researchgate.netrsc.org
Dihydropteroate Synthetase (DHPS)Infectious DiseasesThis is the classical target for sulfonamide antibacterials; novel derivatives may overcome resistance. nih.gov
Other Kinases and EnzymesVariousThe diverse bioactivity of both furan and sulfonamide scaffolds suggests broader screening is warranted. researchgate.net

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of substituted furans can be challenging, and the development of efficient and versatile synthetic methodologies is crucial for creating diverse libraries of furan-sulfonamide derivatives for biological screening. researchgate.net Future research in this area should focus on:

Novel Catalytic Methods: The use of novel catalytic systems for the synthesis and functionalization of the furan ring is a promising avenue. mdpi.com This could involve developing new cross-coupling strategies or C-H activation methods to introduce substituents onto the furan core of this compound.

Combinatorial Chemistry: The development of robust synthetic routes amenable to combinatorial chemistry would enable the rapid generation of a large number of derivatives. This would facilitate the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Stereoselective Synthesis: For derivatives with chiral centers, the development of enantioselective synthetic methods is essential to investigate the biological activity of individual stereoisomers, as they can have significantly different pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Virtual Screening: AI algorithms can screen vast virtual libraries of furan-sulfonamide derivatives to predict their binding affinity to specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. mbios.org

De Novo Design: Generative AI models can design novel furan-sulfonamide structures with desired pharmacological properties from scratch. mbios.org This can lead to the discovery of compounds with improved efficacy and reduced side effects.

Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new furan-sulfonamide derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningIn silico screening of compound libraries against biological targets.Prioritization of synthetic efforts and increased hit rates. frontiersin.org
De Novo Drug DesignGeneration of novel molecular structures with desired properties.Discovery of innovative furan-sulfonamide candidates. mbios.org
ADMET PredictionPredictive modeling of pharmacokinetic and toxicity profiles.Early identification of compounds with poor drug-like properties.

Investigative Studies into Prodrug Strategies for Furan-Sulfonamide Derivatives

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. derpharmachemica.combaranlab.org This strategy can be used to overcome various challenges in drug development, such as poor solubility, low bioavailability, or site-specific delivery. acs.org Future research into prodrugs of this compound could explore:

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors or sites of infection. derpharmachemica.com For example, azo-based sulfonamide prodrugs have been investigated for colon-specific drug delivery. derpharmachemica.com

Sustained Release: The design of prodrugs with controlled release kinetics could lead to a prolonged duration of action, reducing dosing frequency and improving patient compliance. nih.gov

Mechanistic Elucidation of Observed Biological Activities at a Molecular Level

A fundamental understanding of how furan-sulfonamide compounds exert their biological effects is crucial for their rational design and optimization. Future research should employ a combination of experimental and computational approaches to elucidate their mechanisms of action at the molecular level. This includes:

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of furan-sulfonamide derivatives in complex with their biological targets. This provides detailed insights into the binding interactions and can guide the design of more potent and selective inhibitors.

Molecular Docking and Simulation: Computational docking and molecular dynamics simulations can complement experimental studies by predicting binding modes and affinities, as well as providing insights into the dynamic behavior of the drug-target complex. rsc.org

Biochemical and Cellular Assays: A battery of in vitro and cell-based assays should be used to confirm the biological targets of active compounds and to unravel the downstream signaling pathways that are modulated.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Acetylfuran-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of acetylfuran derivatives. A stepwise approach includes:

  • Sulfonamide Formation : Reacting 2-acetylfuran with sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields can be optimized by controlling temperature (e.g., 0–5°C for exothermic reactions) and solvent polarity .
  • Characterization : Use NMR (¹H/¹³C) to confirm sulfonamide linkage and FT-IR for S=O stretching bands (1150–1350 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

  • Methodological Answer :

  • Solubility Testing : Use a gradient solvent system (polar to nonpolar) with quantified solubility via UV-Vis spectroscopy at λmax for the compound.
  • Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation products via HPLC-MS .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include acetyl protons (~2.5 ppm) and furan ring protons (6.5–7.5 ppm). Sulfonamide protons (if NH₂ present) appear as broad singlets .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) and control for batch-to-batch variability in compound purity .
  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., OECD guidelines) and validate with orthogonal assays (e.g., enzymatic vs. cellular inhibition) .
  • Bias Mitigation : Engage independent labs for blinded studies to reduce confirmation bias .

Q. What strategies are effective for designing mechanistic studies to elucidate the compound’s mode of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized this compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations and pH.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with putative targets .

Q. How can researchers address challenges in scaling up this compound synthesis without compromising purity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and improve heat dissipation.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
  • Byproduct Management : Identify side products via GC-MS and adjust stoichiometry or catalysts (e.g., switch from H2SO4 to Amberlyst-15) .

Q. What methodologies are recommended for studying the compound’s potential in interdisciplinary applications (e.g., materials science or agrochemistry)?

  • Methodological Answer :

  • Materials Science : Test thermal stability via TGA and DSC for polymer compatibility. Assess conductivity in composite films using impedance spectroscopy .
  • Agrochemical Screens : Evaluate antifungal activity via MIC (Minimum Inhibitory Concentration) assays against plant pathogens (e.g., Fusarium spp.) .

Data Management & Ethical Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in simulations and validate with experimental binding assays .
  • Data Transparency : Publish raw computational inputs/outputs and experimental datasets in repositories like PubChem or Zenodo .

Q. What ethical and reproducibility standards apply to publishing research on this compound?

  • Methodological Answer :

  • Reproducibility : Document synthesis protocols, instrument calibration data, and statistical analyses (e.g., p-values, n≥3 replicates) .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylfuran-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Acetylfuran-2-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.